molecular formula C16H14O2 B3020954 (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 7645-95-6

(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3020954
CAS RN: 7645-95-6
M. Wt: 238.28 g/mol
InChI Key: WWNBWYJVZCFWRS-ZHACJKMWSA-N
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Description

The compound "(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with the general formula C6H5COCH=CHC6H5. Chalcones are known for their diverse pharmacological properties and serve as important intermediates in the synthesis of various pharmaceuticals, dyes, and aromatic substances. They are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various natural products with biological activity.

Synthesis Analysis

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. For example, the synthesis of "3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one" was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions . This method is likely similar to the synthesis of the compound , where a substituted benzaldehyde and acetophenone would be used as starting materials.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often elucidated using spectroscopic techniques such as FT-IR, UV-visible, 1H NMR, and HRMS, and confirmed by X-ray diffraction studies. For instance, the crystal structure of a related compound, "(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one," was characterized by X-ray crystallography, revealing the dihedral angles between the rings and the planarity of the prop-2-en-1-one group . These techniques would provide detailed information about the bond lengths, angles, and overall geometry of the compound.

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to the reactive α,β-unsaturated ketone system. They can participate in cyclization reactions to form flavonoids, isoflavonoids, and other ring systems. The presence of substituents on the phenyl rings can influence the reactivity and the type of reactions the chalcone can undergo. For example, the presence of a hydroxy group can lead to the formation of hydrogen bonds, as seen in the crystal structure of "(E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one," where O—H⋯O hydrogen bonds and weak C—H⋯O interactions were observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the aromatic rings. Theoretical calculations using density functional theory (DFT) can predict various electronic properties, such as the HOMO-LUMO energy gap, which is related to the chemical reactivity and stability of the compound . The antimicrobial activity of chalcones is also a significant property, with some derivatives showing moderate activity against selected pathogens . The compound's dipole moment, molecular electrostatic potential, and vibrational frequencies can be studied using spectroscopic and computational methods to gain insights into its reactivity and interactions with other molecules .

properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11,17H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNBWYJVZCFWRS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419372
Record name 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

CAS RN

81226-96-2, 7645-95-6
Record name 2-Propen-1-one, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC139719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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